molecular formula C9H15ClN2O B8003726 1,2-Ethanediamine,N1-(4-methoxyphenyl)-

1,2-Ethanediamine,N1-(4-methoxyphenyl)-

Cat. No.: B8003726
M. Wt: 202.68 g/mol
InChI Key: QSCNYWPYBBJPHG-UHFFFAOYSA-N
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Description

1,2-Ethanediamine,N1-(4-methoxyphenyl)- is a substituted ethylenediamine derivative characterized by a 4-methoxyphenyl group attached to one nitrogen atom of the ethylenediamine backbone. This structural motif is prevalent in bioactive molecules, particularly antihistamines and enzyme inhibitors. Key variants include:

  • 1,2-Ethanediamine,N-[(4-methoxyphenyl)methyl]-N',N'-dimethyl-N-2-pyridinyl- (CAS 102206-59-7, C₁₇H₂₃N₃O), known as pyrilamine or Anthisan, a first-generation H₁ antihistamine .

These compounds exhibit moderate molecular weights (222–300 g/mol) and variable solubility profiles. For example, pyrilamine (C₁₇H₂₃N₃O) has reported solubilities of 0.72 g/L at 21°C .

Properties

IUPAC Name

N'-(4-methoxyphenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-12-9-4-2-8(3-5-9)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCNYWPYBBJPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine,N1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine,N1-(4-methoxyphenyl)- may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine,N1-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

1,2-Ethanediamine,N1-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is conducted on its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine,N1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and their pharmacological implications:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application References
1,2-Ethanediamine,N1-(4-methoxyphenyl)- (Pyrilamine, 102206-59-7) C₁₇H₂₃N₃O 285.39 4-Methoxyphenyl, pyridinyl Antihistamine (H₁ antagonist)
1,2-Ethanediamine,N,N-diethyl-N'-(4-methoxyphenyl)- (89687-26-3) C₁₃H₂₂N₂O 222.33 Diethyl groups, 4-methoxyphenyl Synthetic intermediate
Erdafitinib (1620332-47-9) C₂₁H₂₃N₅O₃ 405.45 Quinoxalinyl, pyrazolyl, 3,5-dimethoxyphenyl Anticancer (FGFR inhibitor)
Zolamine Hydrochloride (N/A) C₁₄H₂₁N₃OS·HCl 315.86 Thiazolyl, 4-methoxyphenyl Antihistamine, topical anesthetic
Thonzylamine (109036-85-3) C₁₇H₂₄N₄O 300.40 Pyrimidinyl, 4-methoxyphenyl Antihistamine, anti-inflammatory

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